molecular formula C6H10N2O3 B12876752 1-(Hydroxymethyl)-5-oxopyrrolidine-2-carboxamide

1-(Hydroxymethyl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B12876752
M. Wt: 158.16 g/mol
InChI Key: LTJUICUBMCMMMK-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)-5-oxopyrrolidine-2-carboxamide is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a hydroxymethyl group attached to the nitrogen atom of the pyrrolidine ring and a carboxamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Hydroxymethyl)-5-oxopyrrolidine-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with formaldehyde and subsequent oxidation to introduce the hydroxymethyl group. The reaction conditions typically involve the use of a suitable oxidizing agent such as hydrogen peroxide or potassium permanganate under controlled temperature and pH conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs catalytic processes to enhance reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(Hydroxymethyl)-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Hydroxymethyl)-5-oxopyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carboxamide group can interact with proteins, leading to modifications in their structure and function. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Hydroxymethyl)-5-oxopyrrolidine-2-carboxamide is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications .

Properties

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

1-(hydroxymethyl)-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C6H10N2O3/c7-6(11)4-1-2-5(10)8(4)3-9/h4,9H,1-3H2,(H2,7,11)

InChI Key

LTJUICUBMCMMMK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1C(=O)N)CO

Origin of Product

United States

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